Cas no 1402452-15-6 (hSMG-1 inhibitor 11j)

hSMG-1 inhibitor 11j structure
Produktname:hSMG-1 inhibitor 11j
hSMG-1 inhibitor 11j Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]benzenesulfonamide
- 2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]am
- 2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]benzenesulfonam...
- hSMG-1 inhibitor 11j
- CHEMBL2158866
- X245Q9ZA3J
- 1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea
- N,N-Diethyl-2-methyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide
- G15866
- AKOS027447201
- 2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide
- DB-323814
- 88C
- GTPL8827
- CS-0087425
- compound 11j [PMID: 23021994]
- Benzenesulfonamide, 2-chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]-
- SMG1 inhibitor compound 11J
- BDBM50394165
- SCHEMBL20602828
- 2-Chloro-N, N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-p yrimidinyl]
- 1402452-15-6
- Q27076186
- HY-124719
- MS-30253
- SMG1i
- 1-[4-[4-[2-[[4-chloranyl-3-(diethylsulfamoyl)phenyl]amino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methyl-urea
-
- Inchi: InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34)
- InChI-Schlüssel: RZFJBSIAXYEPBX-UHFFFAOYSA-N
- Lächelt: CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl
Berechnete Eigenschaften
- Genaue Masse: 565.1662866g/mol
- Monoisotopenmasse: 565.1662866g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 9
- Komplexität: 879
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 138Ų
hSMG-1 inhibitor 11j Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-124719-5mg |
hSMG-1 inhibitor 11j |
1402452-15-6 | 99.81% | 5mg |
¥4000 | 2024-07-21 | |
eNovation Chemicals LLC | Y1080356-10mg |
2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(MethylaMino)carbonyl]aMino]phenyl]-4-pyridinyl]-2-pyriMidinyl]aMino]benzenesulfonaMide |
1402452-15-6 | 95% | 10mg |
$1595 | 2022-11-02 | |
MedChemExpress | HY-124719-1mg |
hSMG-1 inhibitor 11j |
1402452-15-6 | 99.81% | 1mg |
¥1700 | 2024-07-21 | |
A2B Chem LLC | AE38617-2mg |
2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-15-6 | 95% | 2mg |
$218.00 | 2024-04-20 | |
Ambeed | A922737-1mg |
2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-15-6 | 99% | 1mg |
$124.0 | 2025-02-28 | |
Ambeed | A922737-10mg |
2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-15-6 | 99% | 10mg |
$273.0 | 2025-02-28 | |
A2B Chem LLC | AE38617-10mg |
2-Chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide |
1402452-15-6 | 95% | 10mg |
$499.00 | 2024-04-20 | |
TRC | C421860-25mg |
2-Chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]benzenesulfonamide |
1402452-15-6 | 25mg |
$2193.00 | 2023-05-18 | ||
ChemScence | CS-0087425-10mg |
hSMG-1 inhibitor 11j |
1402452-15-6 | 99.81% | 10mg |
$850.0 | 2022-04-27 | |
ChemScence | CS-0087425-5mg |
hSMG-1 inhibitor 11j |
1402452-15-6 | 99.81% | 5mg |
$500.0 | 2022-04-27 |
hSMG-1 inhibitor 11j Verwandte Literatur
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1402452-15-6 (hSMG-1 inhibitor 11j) Verwandte Produkte
- 1039894-43-3(N-(piperidin-4-yl)hexanamide)
- 93-20-9(2-(2-Naphthyloxy)ethanol)
- 881941-89-5(ethyl 4-{4-(dimethylsulfamoyl)phenylamino}-7-(trifluoromethyl)quinoline-3-carboxylate)
- 2171551-08-7(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoyl-4-methylpiperidine-2-carboxylic acid)
- 2229184-42-1(3-(5-chloro-2-methoxyphenyl)but-3-en-1-amine)
- 1354011-41-8((R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester)
- 99614-03-6(1,2,3,9-Tetrahydro-3-(1H-imidazol-1-ylmethyl)-9-methyl-4H-carbazol-4-one (Ondansetron Impurity G))
- 1806734-60-0(3-Hydroxy-4-nitro-2-(trifluoromethoxy)pyridine-6-carbonyl chloride)
- 2034576-54-8(7-methoxy-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}-1-benzofuran-2-carboxamide)
- 2137811-73-3(2,2-Difluoro-3-hexoxypropanoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1402452-15-6)hSMG-1 inhibitor 11j

Reinheit:99%/99%/99%
Menge:10mg/25mg/50mg
Preis ($):246.0/490.0/833.0